molecular formula C7H8FNOS B1376688 2-Amino-4-fluoro-5-methoxybenzene-1-thiol CAS No. 1343435-68-6

2-Amino-4-fluoro-5-methoxybenzene-1-thiol

Cat. No. B1376688
CAS RN: 1343435-68-6
M. Wt: 173.21 g/mol
InChI Key: MIGMLGWXAYKBFT-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-5-methoxybenzene-1-thiol is a chemical compound with the CAS Number: 1343435-68-6 . It has a molecular weight of 173.21 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-4-fluoro-5-methoxybenzenethiol . The InChI code is 1S/C7H8FNOS/c1-10-6-3-7(11)5(9)2-4(6)8/h2-3,11H,9H2,1H3 .


Physical And Chemical Properties Analysis

The compound is solid in physical form . More detailed physical and chemical properties couldn’t be found in the search results.

Scientific Research Applications

1. Modification of Functional Groups in Proteins

2-Amino-4-fluoro-5-methoxybenzene-1-thiol and related substances can modify functional groups in proteins, such as thiol and amino groups. This modification can substantially alter the properties of the side chains and, consequently, the tertiary structure of the proteins. This process is useful in studying catalytic activity and the binding of substrates and cofactors in proteins (Hirs, 1967).

2. Synthesis of Benzothiazolyl Compounds

The chemical is used in the solid-phase synthesis of benzothiazolyl compounds. This involves acylation at the amino-function by aliphatic and aromatic acids and subsequent cyclisation to form benzothiazoles, which are significant in various chemical and pharmaceutical applications (Mourtas, Gatos, & Barlos, 2001).

3. Antifungal Activity

Compounds derived from 2-Amino-4-fluoro-5-methoxybenzene-1-thiol, such as quinazoline derivatives, have shown notable antifungal activities. These compounds are effective against a range of fungi, and their mechanism of action includes altering cell membrane permeability and affecting fungal metabolism (Xu et al., 2007).

4. Antimicrobial Studies

Derivatives of 2-Amino-4-fluoro-5-methoxybenzene-1-thiol, such as 1,5-Benzothiazepines, exhibit antimicrobial activity against various bacteria and fungi. These compounds have shown effectiveness against pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans (Pant et al., 2008).

5. Anticancer Potential

Novel aminothiazole-paeonol derivatives synthesized from 2-Amino-4-fluoro-5-methoxybenzene-1-thiol have shown significant anticancer activity, particularly against human gastric and colorectal adenocarcinoma cell lines. These compounds are promising candidates for developing new anticancer agents (Tsai et al., 2016).

Safety And Hazards

For safety information and hazards related to this compound, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-amino-4-fluoro-5-methoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNOS/c1-10-6-3-7(11)5(9)2-4(6)8/h2-3,11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGMLGWXAYKBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)S)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-fluoro-5-methoxybenzene-1-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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